molecular formula C18H18N4O2 B2937777 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide CAS No. 518018-72-9

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide

Cat. No.: B2937777
CAS No.: 518018-72-9
M. Wt: 322.368
InChI Key: KNMRUWZHTMNBOI-UDWIEESQSA-N
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Description

This compound belongs to the benzimidazole-hydrazide class, characterized by a benzimidazole core linked via a propane chain to a hydrazide moiety bearing a 2-methoxybenzylidene substituent. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. Its structural features, such as the methoxy group and benzimidazole ring, may confer enhanced solubility and receptor-binding affinity compared to simpler hydrazides.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-9-5-2-6-14(17)12-20-21-18(23)10-11-22-13-19-15-7-3-4-8-16(15)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMRUWZHTMNBOI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrazide linkage and the methoxybenzylidene substituent further enhance its biological profile.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : 3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpropanamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzimidazole structure can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells. Additionally, the hydrazide group may facilitate the formation of reactive intermediates that modify biological macromolecules, enhancing therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 7.82 to 21.48 μM against various cancer cell lines, indicating potent cytotoxic effects . The mechanism involves inducing apoptosis and cell cycle arrest, as evidenced by upregulation of pro-apoptotic markers such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Compounds similar to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential as novel antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, research has indicated that benzimidazole derivatives can possess anti-inflammatory properties and may act as inhibitors of key enzymes involved in inflammatory pathways. The hydrazide moiety has also been linked to increased activity against certain parasitic infections .

Study 1: Anticancer Efficacy

A study investigated the effects of a benzimidazole derivative on HepG2 liver cancer cells. The compound induced significant apoptosis and cell cycle arrest through modulation of apoptotic pathways. The findings suggest that similar structures could be optimized for enhanced anticancer activity .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results showed promising antibacterial activity with MIC values indicating effectiveness comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Mechanism of Action
AnticancerBenzimidazole Derivative7.82 - 21.48Induction of apoptosis, cell cycle arrest
AntimicrobialRelated CompoundsVariesInhibition of bacterial growth
Anti-inflammatoryVarious DerivativesN/AInhibition of inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Methoxy groups (as in the target compound) improve lipophilicity and π-π stacking compared to hydroxyl groups, which may enhance membrane permeability .
  • Sulfur Incorporation : Ethylthio or propylthio groups () enhance steric bulk and may modulate enzyme inhibition through hydrophobic interactions.
Table 2: Comparative Bioactivity Data
Compound Name Target Activity IC50/EC50 Value Reference
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (228) α-Glucosidase inhibition 6.10 ± 0.5 μM
(E)-N'-(4-Methylbenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (212) α-Glucosidase inhibition 6.84 ± 1.3 μM
Acarbose (standard) α-Glucosidase inhibition 378.2 ± 0.12 μM
(E)-3-Nitrophenyl derivatives () Anticancer activity Moderate activity (MTT assay)

Key Findings :

  • α-Glucosidase Inhibition : Ethylthio-benzimidazole hydrazides (e.g., 228, 212) exhibit potent inhibition (~6–7 μM), outperforming acarbose by ~60-fold . The target compound’s 2-methoxy group may further optimize activity by balancing hydrophobicity and hydrogen bonding.
  • Neuroprotective Potential: Compounds with dihydroxybenzylidene groups () demonstrated anti-Parkinsonian effects in SH-SY5Y cells, though methoxy-substituted variants require validation.

Physicochemical and Spectroscopic Properties

  • Methoxy vs. Hydroxy Substituents : The 2-methoxy group in the target compound likely reduces polarity compared to dihydroxy analogs (), as evidenced by higher logP values predicted for methoxy derivatives.
  • Spectroscopic Confirmation : Analogous compounds (e.g., ) were characterized via 1H/13C NMR and IR, confirming imine (C=N) stretches at ~1600 cm⁻¹ and methoxy signals at δ 3.8–4.0 ppm.

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